3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol
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Overview
Description
The compound 3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol is a complex organic molecule characterized by its multiple functional groups, including hydroxyl groups, morpholine rings, and naphthalene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol involves multiple steps, starting with the preparation of the naphthalene core. The key steps include:
Formation of the Naphthalene Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of Morpholine Rings: The morpholine rings are attached via nucleophilic substitution reactions, where morpholine reacts with halogenated intermediates.
Final Assembly: The final compound is assembled through condensation reactions, where the various fragments are linked together under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound 3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
The compound 3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
- 3-METHYL-8-MORPHOLIN-4-YL-7-NONYL-3,7-DIHYDRO-PURINE-2,6-DIONE
Uniqueness
The uniqueness of 3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol lies in its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C44H58N4O8 |
---|---|
Molecular Weight |
771.0 g/mol |
IUPAC Name |
3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C44H58N4O8/c1-25(2)33-29-21-27(5)35(41(51)37(29)31(39(49)43(33)53)23-45-9-7-11-47-13-17-55-18-14-47)36-28(6)22-30-34(26(3)4)44(54)40(50)32(38(30)42(36)52)24-46-10-8-12-48-15-19-56-20-16-48/h21-26,49-54H,7-20H2,1-6H3 |
InChI Key |
SCUGWLJEBHKBEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCCCN3CCOCC3)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NCCCN6CCOCC6)O)O)C(C)C)O)O |
Origin of Product |
United States |
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